(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
CAS No.: 135415-24-6
Cat. No.: VC21246370
Molecular Formula: C11H18N2O5
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135415-24-6 |
|---|---|
| Molecular Formula | C11H18N2O5 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
| Standard InChI Key | OSDJTBDQUFFDTG-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
The compound (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is uniquely identified by its CAS number 135415-24-6 . It possesses several synonyms in chemical nomenclature, including (S)-2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid and 1-Pyrrolidineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, (S)- (9CI) . The comprehensive chemical properties of this compound are detailed in Table 1, providing essential information for researchers working with this substance.
Table 1: Basic Chemical Properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Structural Characteristics
The structure of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid features a 2-oxopyrrolidine core, which is a five-membered ring with a ketone at the 2-position . The compound has an amino group at the 4-position that is protected with a Boc (tert-butoxycarbonyl) group, a common and versatile protecting group in organic synthesis that shields the amino functionality during chemical transformations. At the nitrogen atom of the pyrrolidine ring (position 1), there is an acetic acid substituent that adds further functionality to the molecule . The stereochemistry at the 4-position is designated as (S), indicating a specific three-dimensional arrangement of atoms that is crucial for its potential biological activity and interactions with other molecules .
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